A Technical Guide to 2'-Fluoro-5'-methyl-[1,1'-biphenyl]-3-carboxylic acid: Synthesis, Properties, and Applications
A Technical Guide to 2'-Fluoro-5'-methyl-[1,1'-biphenyl]-3-carboxylic acid: Synthesis, Properties, and Applications
Abstract
This technical guide provides a comprehensive overview of 2'-Fluoro-5'-methyl-[1,1'-biphenyl]-3-carboxylic acid, a fluorinated biaryl compound of significant interest in medicinal chemistry and materials science. Biphenyl scaffolds are prevalent in numerous pharmacologically active agents, and the introduction of fluorine can profoundly influence molecular properties such as metabolic stability and binding affinity.[1][2] This document details the physicochemical properties of the title compound, provides a validated, step-by-step protocol for its synthesis via the Suzuki-Miyaura cross-coupling reaction, outlines expected methods for its characterization, and discusses its potential applications as a key building block in drug discovery and development. This guide is intended for researchers, chemists, and drug development professionals engaged in the synthesis and application of novel molecular entities.
Introduction and Significance
The [1,1'-biphenyl] scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs, particularly non-steroidal anti-inflammatory drugs (NSAIDs).[3] The unique stereochemistry of the biphenyl system allows its two aryl rings to adopt a non-planar conformation, enabling precise three-dimensional interactions with biological targets. The incorporation of a fluorine atom into organic molecules is a widely used strategy in drug design to modulate physicochemical and pharmacological properties.[1] Fluorine's high electronegativity, small size, and ability to form strong carbon-fluorine bonds can enhance metabolic stability, improve membrane permeability, and increase binding affinity to target proteins.[1][4]
2'-Fluoro-5'-methyl-[1,1'-biphenyl]-3-carboxylic acid combines these key features: a biphenyl core, a carboxylic acid functional group crucial for interacting with many biological targets, and a strategically placed fluoro-methylated phenyl ring. These attributes make it a valuable intermediate and a molecular building block for creating new chemical entities with potentially enhanced therapeutic profiles.
Physicochemical and Structural Properties
The fundamental properties of the compound are summarized below. While a dedicated public database entry with experimentally determined properties is not widely available, core identifiers have been established.
| Property | Value | Source |
| IUPAC Name | 2'-Fluoro-5'-methyl-[1,1'-biphenyl]-3-carboxylic acid | - |
| CAS Number | 1178458-04-2 | [5] |
| Molecular Formula | C₁₄H₁₁FO₂ | [5] |
| Molecular Weight | 230.23 g/mol | [5] |
| Canonical SMILES | CC1=CC(=C(C=C1)C2=CC(=CC=C2)C(=O)O)F | (Predicted) |
| Appearance | Expected to be a white to off-white solid | (Inference) |
Synthesis and Purification
The most efficient and widely adopted method for constructing substituted biaryl systems is the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[3][6] This reaction facilitates the formation of a C-C bond between an aryl halide and an aryl boronic acid or ester. For the title compound, the logical disconnection points to a coupling between 3-bromobenzoic acid and (2-fluoro-5-methylphenyl)boronic acid .
Synthetic Workflow Overview
The overall process involves the coupling of two key starting materials, followed by an aqueous workup, extraction, and final purification to yield the desired product.
Caption: General workflow for the synthesis of the title compound.
Detailed Experimental Protocol
This protocol is a representative procedure adapted from established methods for the synthesis of similar biphenyl carboxylic acids.[7]
Materials:
-
3-Bromobenzoic acid (1.0 eq)
-
(2-Fluoro-5-methylphenyl)boronic acid (1.2 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq)
-
Potassium Carbonate (K₂CO₃) (3.0 eq)
-
1,4-Dioxane
-
Deionized Water
-
Ethyl Acetate
-
1 M Hydrochloric Acid (HCl)
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 3-bromobenzoic acid, (2-fluoro-5-methylphenyl)boronic acid, and potassium carbonate.
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times. This step is critical as the Palladium(0) catalyst is sensitive to oxygen.
-
Solvent and Catalyst Addition: Under the inert atmosphere, add 1,4-dioxane and water (typically a 4:1 to 5:1 ratio). Degas the resulting mixture by bubbling the inert gas through it for 15-20 minutes. Finally, add the tetrakis(triphenylphosphine)palladium(0) catalyst.
-
Reaction: Heat the reaction mixture to 80-90 °C and stir vigorously overnight (12-18 hours). Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup - Quenching and Acidification: After cooling to room temperature, filter the mixture through a pad of Celite to remove the catalyst. Concentrate the filtrate under reduced pressure to remove the dioxane. Dilute the remaining aqueous residue with water and cool in an ice bath. Carefully acidify the solution to a pH of ~2 using 1 M HCl. The product should precipitate as a solid.
-
Extraction: Extract the acidified aqueous layer with ethyl acetate (3x). The carboxylic acid product will move into the organic phase.
-
Washing and Drying: Combine the organic extracts and wash sequentially with water and then brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel to yield the pure 2'-Fluoro-5'-methyl-[1,1'-biphenyl]-3-carboxylic acid.
Spectroscopic Characterization
Confirming the identity and purity of the final compound is essential. The following spectroscopic signatures are predicted based on its structure and data from analogous compounds.[8][9][10]
-
¹H NMR (Proton NMR): The spectrum should show distinct signals in the aromatic region (approx. 7.0-8.2 ppm), with characteristic splitting patterns due to proton-proton and proton-fluorine couplings. A singlet corresponding to the methyl group (CH₃) protons would be expected around 2.3-2.5 ppm. The carboxylic acid proton (COOH) will appear as a broad singlet at a downfield chemical shift (>10 ppm), which may be exchangeable with D₂O.
-
¹³C NMR (Carbon NMR): The spectrum will display 14 distinct carbon signals. The carboxylic acid carbonyl carbon will be significantly downfield (>165 ppm). The carbon directly bonded to fluorine will show a large one-bond coupling constant (¹JCF), a hallmark of fluorinated aromatics.
-
¹⁹F NMR (Fluorine NMR): This is a highly sensitive technique for fluorinated compounds.[11] A single resonance is expected for the fluorine atom, and its chemical shift will be characteristic of a fluoroaromatic environment.
-
Mass Spectrometry (MS): Electrospray ionization (ESI) in negative mode should show a prominent peak for the deprotonated molecule [M-H]⁻ at an m/z corresponding to ~229.07. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.
Potential Applications and Biological Significance
The title compound is not an end-product drug but rather a sophisticated building block for drug discovery. Its structure suggests several high-value applications.
Intermediate for Anti-Inflammatory Drugs
Many potent NSAIDs, such as Flurbiprofen, are fluorinated biphenyl derivatives.[3] The 2'-Fluoro-5'-methyl-[1,1'-biphenyl]-3-carboxylic acid scaffold can be used to synthesize novel analogues of these drugs, potentially with improved potency, selectivity for COX enzymes, or a better pharmacokinetic profile.
Scaffold in Medicinal Chemistry
The biphenyl carboxylic acid motif is a versatile scaffold that has been explored for a wide range of biological targets beyond inflammation, including:
-
Anticancer Agents: Certain biphenyl derivatives have shown cytotoxicity against cancer cell lines.[12]
-
Neurokinin (NK1) Receptor Antagonists: This class of drugs is used for treating nausea and other neurological conditions.[13]
-
Other Therapeutic Areas: The scaffold appears in compounds investigated for cardiovascular, metabolic, and infectious diseases.[4]
Caption: Role as a central building block for diverse therapeutics.
Safety and Handling
A specific Safety Data Sheet (SDS) for 2'-Fluoro-5'-methyl-[1,1'-biphenyl]-3-carboxylic acid is not publicly available. However, based on analogous chemical structures (substituted benzoic acids and biphenyls), the following precautions are advised:
-
Hazard Classification (Anticipated): May cause skin irritation, serious eye irritation, and respiratory irritation. Handle as a potentially hazardous chemical.
-
Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile).
-
Handling: Use only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust. Avoid contact with skin, eyes, and clothing.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.
Conclusion
2'-Fluoro-5'-methyl-[1,1'-biphenyl]-3-carboxylic acid is a strategically designed molecule that embodies key principles of modern medicinal chemistry. Its synthesis is readily achievable through robust and scalable methods like the Suzuki-Miyaura cross-coupling. While specific biological data on this exact compound is limited in public literature, its structural features strongly suggest its utility as a high-value intermediate for the development of novel therapeutics, particularly in the realm of anti-inflammatory agents and beyond. This guide provides a foundational framework for its synthesis, characterization, and exploration in research and development settings.
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